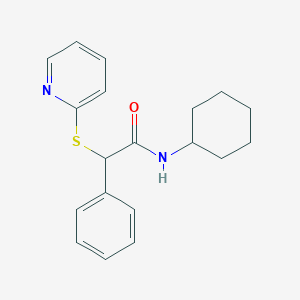
N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound with the molecular formula C19H22N2OS This compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a pyridin-2-ylsulfanyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of cyclohexylamine with 2-bromo-2-phenylacetamide to form an intermediate, which is then reacted with pyridine-2-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
化学反応の分析
Types of Reactions
N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The phenyl and pyridin-2-ylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyridin-2-ylsulfanyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- N-(3-nitro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(4-bromo-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)-ethyl)-acetamide
Uniqueness
N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and interactions are crucial .
特性
IUPAC Name |
N-cyclohexyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(21-16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)23-17-13-7-8-14-20-17/h1,3-4,7-10,13-14,16,18H,2,5-6,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXCVBHBMJLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4878344.png)

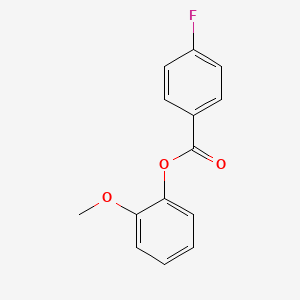
![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE](/img/structure/B4878361.png)
![N-[4-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4878363.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4878370.png)
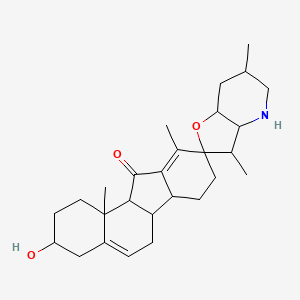
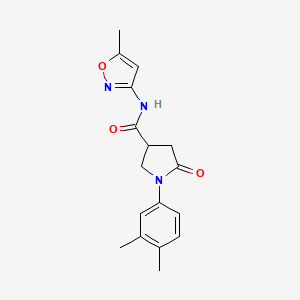
![N-[(4-iodo-2-methylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B4878399.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B4878404.png)
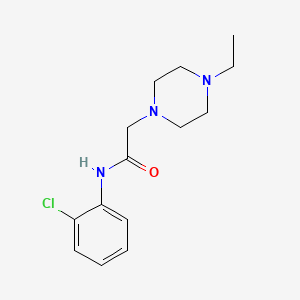
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4878416.png)
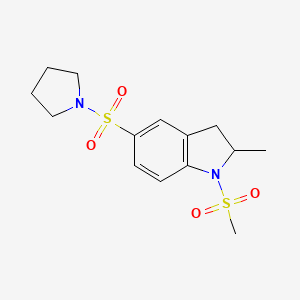
![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
